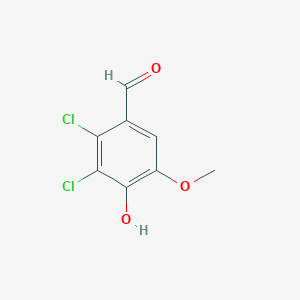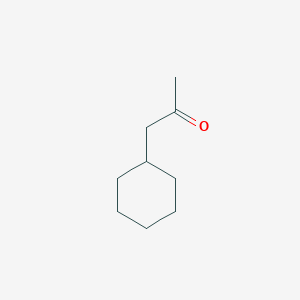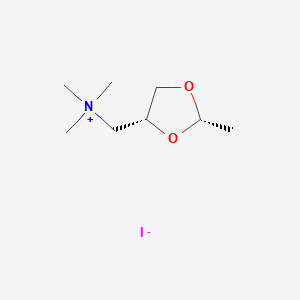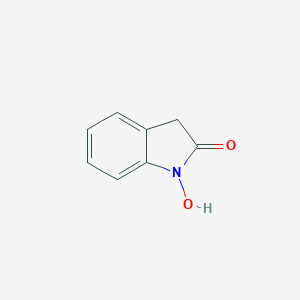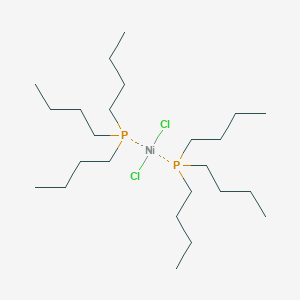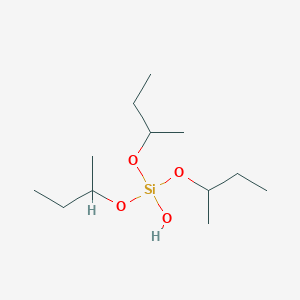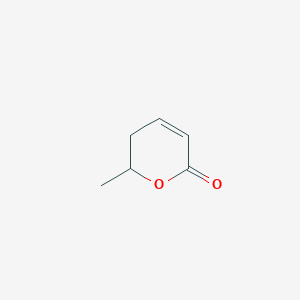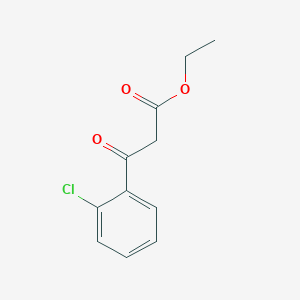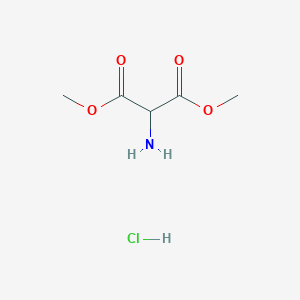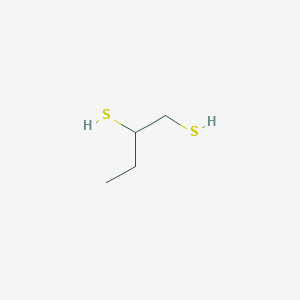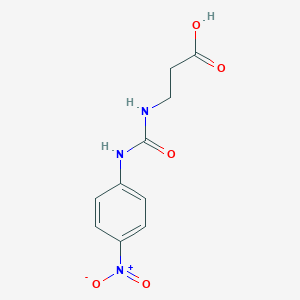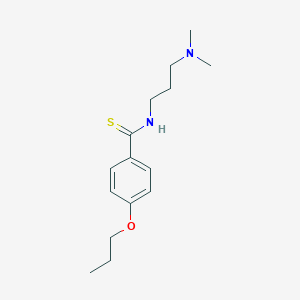
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-, also known as BODIPY FL GABA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of fluorescent dyes that are used for labeling and imaging purposes. BODIPY FL GABA is an important tool for studying the function and regulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Mécanisme D'action
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA binds to the GABA receptors in a reversible and competitive manner. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor causes a conformational change in the receptor, which results in the emission of green light. The intensity of the fluorescence signal is proportional to the number of receptors labeled with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has no known biochemical or physiological effects on the cells or tissues labeled with this dye. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor does not affect the function or regulation of the receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in lab experiments include its high sensitivity, specificity, and photostability. Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA is also compatible with a wide range of imaging techniques, including confocal microscopy, two-photon microscopy, and flow cytometry. The limitations of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA include its relatively high cost, the need for specialized equipment and expertise, and the potential for nonspecific binding to other proteins or molecules.
Orientations Futures
There are several future directions for the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in scientific research. One potential direction is the development of new labeling strategies that allow for the simultaneous labeling of multiple GABA receptor subtypes. Another direction is the application of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in the study of GABA receptor dysfunction in neurological disorders, such as epilepsy and schizophrenia. Additionally, the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in high-throughput screening assays for the identification of new drugs that target GABA receptors is an area of active research.
Méthodes De Synthèse
The synthesis of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-) with N-(3-dimethylaminopropyl)-p-propoxythio-amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a fluorescent dye that emits green light when excited by a light source.
Applications De Recherche Scientifique
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has been widely used in scientific research to study the function and regulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. GABA receptors are the primary targets of many drugs, including benzodiazepines, barbiturates, and ethanol. By labeling GABA receptors with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA, researchers can study the localization, trafficking, and turnover of these receptors in live cells and tissues.
Propriétés
Numéro CAS |
16531-38-7 |
|---|---|
Nom du produit |
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- |
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19) |
Clé InChI |
DAVJFCSWYBRJQP-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Autres numéros CAS |
16531-38-7 |
Synonymes |
N-[3-(Dimethylamino)propyl]-p-propoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
